N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide
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Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H18FN3O3S and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Development
In the realm of drug discovery, sulfonamide derivatives, including structures similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide, have been extensively researched for their therapeutic potential. A study by Huang, Z., Lin, Z., & Huang, J. (2001) investigated sulfonamide derivatives for their antitumor properties. The researchers designed and synthesized compounds containing 5-fluorouracil and nitrogen mustard, showcasing potent antitumor agents with low toxicity. These derivatives demonstrated significant antitumor activity and low toxicity in mice, highlighting their potential as novel antitumor drugs (Huang, Lin, & Huang, 2001).
Synthetic Chemistry and Methodologies
In synthetic chemistry, the manipulation and functionalization of sulfonamides have led to the development of innovative synthetic methodologies. For instance, Duan et al. (2019) described the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. This research utilized the binding conformation of previously reported bicyclic sulfonamides to achieve high selectivity and desirable pharmacokinetic properties, demonstrating the compound's potential in therapeutic applications (Duan et al., 2019).
Biological Studies and Mechanistic Insights
Biological studies have also benefited from the exploration of sulfonamide derivatives. The research into the mechanisms of action and biological efficacy of these compounds provides valuable insights into their potential therapeutic uses. The study by Chen et al. (2016) on the TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with two discrete nitriles to synthesize multi-substituted 4-aminopyrimidine is an example. This method allowed for the synthesis of products with good to excellent yields, showcasing the versatility of sulfonamides in creating biologically relevant structures (Chen et al., 2016).
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c14-9-7-15-13(16-8-9)20-11-3-1-10(2-4-11)17-21(18,19)12-5-6-12/h7-8,10-12,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUWHPGMIJHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.